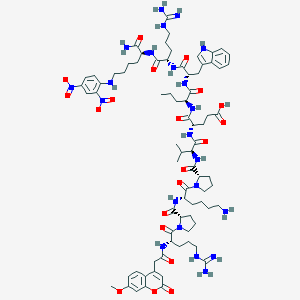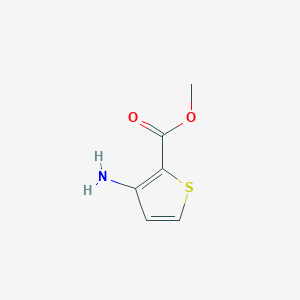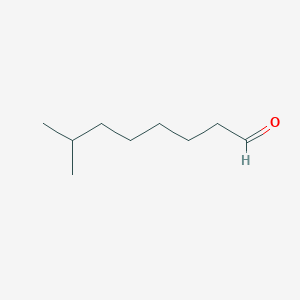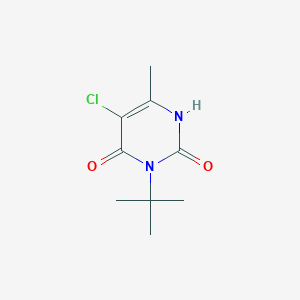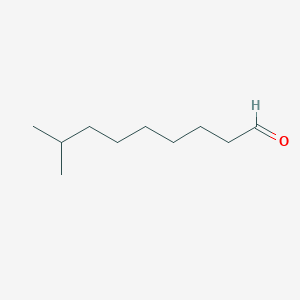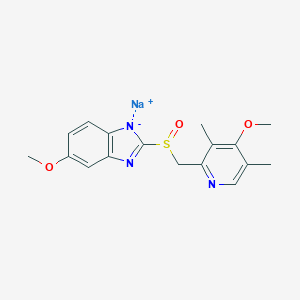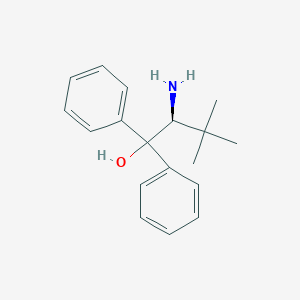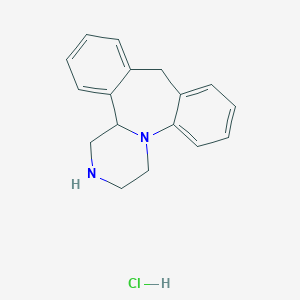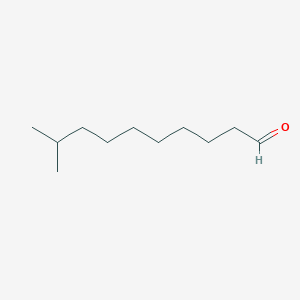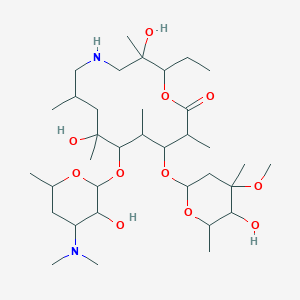
Adddea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adddea, also known as N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Adddea is a member of the amphetamine class of compounds and has been shown to have both biochemical and physiological effects on the body. In
Wissenschaftliche Forschungsanwendungen
Adddea has been used in scientific research as a tool to study the effects of amphetamine-like compounds on the body. It has been shown to have similar effects to other amphetamines, such as increased locomotor activity and enhanced dopamine release. Adddea has also been used in studies to investigate the role of dopamine in addiction and reward pathways in the brain.
Wirkmechanismus
Adddea acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to and inhibiting the reuptake transporters for these neurotransmitters, resulting in increased levels of dopamine and norepinephrine in the synaptic cleft. This leads to increased activation of dopamine and norepinephrine receptors, resulting in the characteristic effects of amphetamine-like compounds.
Biochemische Und Physiologische Effekte
Adddea has been shown to have a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also has effects on the gastrointestinal system, such as reducing appetite and increasing gastrointestinal motility. Adddea has been shown to have both acute and chronic effects on the brain, including changes in gene expression and alterations in neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
Adddea has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior and physiology. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use. Adddea has a short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and can lead to addiction, which must be taken into consideration when using it in research.
Zukünftige Richtungen
There are several future directions for research involving Adddea. One area of interest is the potential therapeutic applications of Adddea for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is the use of Adddea as a tool to study the role of dopamine and norepinephrine in addiction and reward pathways in the brain. Finally, there is potential for the development of new compounds based on the structure of Adddea that may have improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, Adddea is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have both biochemical and physiological effects on the body, and has been used as a tool to study the effects of amphetamine-like compounds on behavior and physiology. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving Adddea that may lead to new therapeutic applications and improved understanding of the role of dopamine and norepinephrine in the brain.
Synthesemethoden
Adddea can be synthesized through a multistep process that involves the reaction of 4-bromomethylphenol with diethylamine to form Adddea4-(bromomethyl)aniline. This intermediate is then reacted with 2-chloroethyl ether to form Adddea2-(4-bromomethylphenyl)ethanamine. Finally, the compound is reacted with phenylmagnesium bromide to form Adddea.
Eigenschaften
CAS-Nummer |
146763-21-5 |
|---|---|
Produktname |
Adddea |
Molekularformel |
C35H66N2O11 |
Molekulargewicht |
690.9 g/mol |
IUPAC-Name |
10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,9-dihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,7,9,11,13-pentamethyl-1-oxa-5-azacyclotetradecan-14-one |
InChI |
InChI=1S/C35H66N2O11/c1-13-25-34(8,42)18-36-17-19(2)15-33(7,41)30(48-32-27(38)24(37(10)11)14-20(3)44-32)21(4)28(22(5)31(40)46-25)47-26-16-35(9,43-12)29(39)23(6)45-26/h19-30,32,36,38-39,41-42H,13-18H2,1-12H3 |
InChI-Schlüssel |
ZTAQKCQVXVRTAZ-UHFFFAOYSA-N |
SMILES |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
Kanonische SMILES |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
Synonyme |
10-aza-10-demethyl-9-deoxo-11-deoxyerythromycin A 10-aza-9-deoxo-11-deoxyerythromycin A ADDDEA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



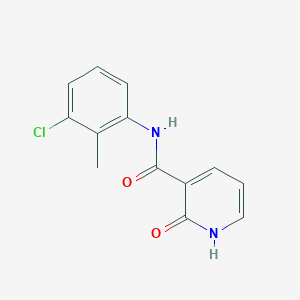

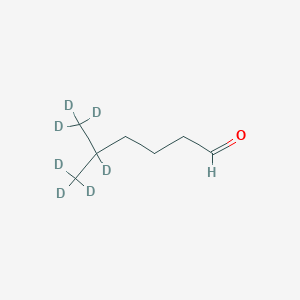
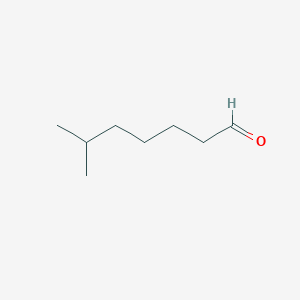
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
